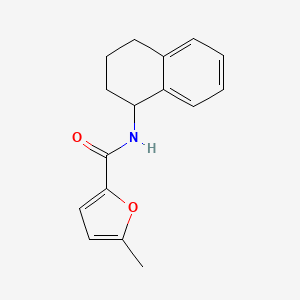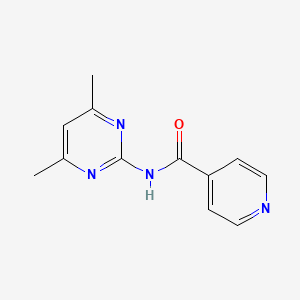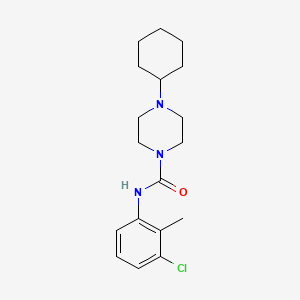![molecular formula C22H25N3O3S B4179405 N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B4179405.png)
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE
Übersicht
Beschreibung
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of adamantyl, sulfonyl, and nicotinamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenyl nicotinamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The adamantyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonyl chlorides, while reduction of the nitro group can produce amines .
Wissenschaftliche Forschungsanwendungen
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The sulfonamide and nicotinamide groups can participate in hydrogen bonding and other interactions, modulating the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their overall structure and biological activity.
Adamantane Derivatives: Compounds such as amantadine and memantine contain the adamantyl group and are used in different therapeutic areas
Uniqueness
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21(18-2-1-7-23-14-18)24-19-3-5-20(6-4-19)29(27,28)25-22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17,25H,8-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZFKDQLOISIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)


![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)
![N-[4-(morpholine-4-carbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)
![N-[1-(4-ethoxyphenyl)ethyl]-5-ethylthiophene-2-carboxamide](/img/structure/B4179365.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-{[(5-methyl-1,2-oxazol-3-yl)formamido]methyl}benzoic acid](/img/structure/B4179387.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179411.png)
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B4179421.png)

